molecular formula C12H10N2O3 B2645107 (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid CAS No. 402944-74-5

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B2645107
CAS No.: 402944-74-5
M. Wt: 230.223
InChI Key: JDJWRGPRGXWLBE-SREVYHEPSA-N
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Description

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid is a novel chemical entity offered for research and development purposes. This compound is built around a benzimidazole core, which is widely recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous bioactive molecules and approved drugs targeting a diverse range of enzymes and receptors . The versatility of the benzimidazole nucleus, attributed to its distinct physicochemical characteristics, allows for effective binding to biological macromolecules, often resulting in potent pharmacological activity . The structural design of this compound, featuring a 4-oxo-2-butenoic acid moiety, aligns with a known class of pharmacophores. Scientific literature indicates that derivatives containing this specific moiety are capable of coordinating metal ions and have been investigated as inhibitors for crucial enzymes . For instance, closely related benzimidazolyl diketo acid derivatives have been synthesized and evaluated for anti-HIV-1 activity, with proposed mechanisms involving the inhibition of the HIV-1 integrase enzyme, a key target in antiretroviral therapy . Furthermore, similar structural frameworks have been explored for their potential antibacterial and anticancer properties in various studies . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, or as a probe for investigating new biological targets in areas such as infectious diseases and oncology. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Please refer to the product's safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

(Z)-4-(2-methylbenzimidazol-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-13-9-4-2-3-5-10(9)14(8)11(15)6-7-12(16)17/h2-7H,1H3,(H,16,17)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJWRGPRGXWLBE-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using a suitable methylating agent such as methyl iodide.

    Formation of the Enone Moiety: The enone moiety is formed through the reaction of the imidazole derivative with an α,β-unsaturated carbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name: (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid
  • Molecular Formula: C12H10N2O3
  • Molecular Weight: 230.22 g/mol

Anticancer Activity

Recent studies have highlighted the potential of compounds containing benzimidazole derivatives, like (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid, in exhibiting anticancer properties. Research indicates that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. For instance, certain derivatives demonstrated reduced cell viability, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity, particularly against multidrug-resistant strains of bacteria. In vitro studies have assessed its efficacy against Gram-positive pathogens, revealing significant activity against strains resistant to conventional antibiotics. This positions (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid as a candidate for developing new antimicrobial therapies .

Enzyme Inhibition

Research into enzyme interactions has revealed that this compound can act as an inhibitor for specific protein-protein interactions involved in disease mechanisms. For example, studies on its binding affinity to targets such as Keap1 indicate potential applications in modulating oxidative stress responses within cells .

Neuroprotective Effects

There is emerging evidence that compounds similar to (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid may possess neuroprotective properties. These effects are attributed to their ability to inhibit neuroinflammation and promote neuronal survival under stress conditions, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity Assessment

In a controlled study, derivatives of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid were tested against A549 cells. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced anticancer activity, achieving up to 70% reduction in cell viability compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL against resistant strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and inhibit their activity, thereby disrupting key biological pathways. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

Stability and Solvent Effects :

  • Compound 3 exhibits solvent-dependent stability, hydrolyzing in CD₃OD but remaining intact in CDCl₃. This contrasts with IR-01 , which shows stability under physiological conditions, suggesting that the pyrazolone substituent enhances resistance to hydrolysis compared to the hydroxyphenyl group.
  • The target compound’s benzoimidazole core may confer greater aromatic stability compared to oxazole-containing derivatives .

Biological Activity: IR-01 demonstrates significant anticancer activity, including induction of cell death and synergy with chemotherapeutics like doxorubicin. The absence of a pyrazolone ring in the target compound may alter its bioactivity profile.

Synthetic Accessibility :

  • Derivatives with hydrophilic side chains (e.g., compound 3 in ) require multi-step synthesis involving reductive amination and saponification, whereas hydrolysis-prone analogues (e.g., compound 3 in ) form inadvertently during reaction workup. This underscores the importance of reaction conditions in obtaining pure products.

Mechanistic and Functional Insights

  • Electrophilic Reactivity : The α,β-unsaturated carbonyl system in the target compound and IR-01 may act as a Michael acceptor, enabling covalent interactions with cellular targets such as cysteine residues in proteins.
  • Solubility and Bioavailability: Hydrophilic substituents (e.g., hydroxyethylamino in ) likely enhance aqueous solubility compared to the target compound’s hydrophobic benzoimidazole core. This could influence pharmacokinetics and tissue penetration.
  • Structural Misassignment Risks: As noted in , improper spectroscopic analysis (e.g., misinterpreting equilibrating mixtures) can lead to incorrect structural assignments. Rigorous NMR and chromatographic validation are critical for analogues with labile functional groups.

Biological Activity

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives related to benzo[d]imidazole compounds. For instance, compounds derived from similar structures have shown significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The following table summarizes the anticancer activity of several related compounds:

Compound IDStructure TypeIC50 (µM)Cell Line TestedActivity Level
185-Oxopyrrolidine derivative15A549Moderate
215-Nitrothiophene derivative5A549High
22Substituted benzo[d]imidazole25A549Moderate

Case Study : Compound 21 exhibited a potent reduction in cell viability to 64% at a concentration of 100 µM, indicating strong anticancer properties compared to standard treatments like cisplatin .

Antimicrobial Activity

The antimicrobial efficacy of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid and its derivatives has also been investigated. A study screened these compounds against various strains, including multidrug-resistant bacteria. The results are summarized below:

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
21Staphylococcus aureus8 µg/mL
22Klebsiella pneumoniae>64 µg/mL
18Escherichia coli>64 µg/mL

Findings : Compound 21 demonstrated significant activity against Staphylococcus aureus with an MIC of 8 µg/mL, while other compounds showed limited effectiveness against Gram-negative pathogens .

The biological activity of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid is believed to involve modulation of key cellular pathways. For instance, the interaction with GABA-A receptors has been noted in related benzo[d]imidazole derivatives, suggesting a potential mechanism for neuropharmacological effects . Additionally, the compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation.

Q & A

What are the standard synthetic routes for (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid?

Basic Research Question
The compound is typically synthesized via condensation reactions between maleic anhydride derivatives and substituted imidazoles. For example, a protocol similar to the synthesis of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid involves refluxing maleic anhydride with p-toluidine in glacial acetic acid, followed by purification via recrystallization . Key steps include stoichiometric control of reactants, solvent selection (e.g., acetic acid), and monitoring reaction progress using TLC. Yield optimization (~85%) is achieved by adjusting reflux duration and purification methods.

How can reaction conditions be optimized to improve stereoselectivity in synthesizing the (Z)-isomer?

Advanced Research Question
Stereoselectivity depends on reaction kinetics and steric effects. Using anhydrous sodium acetate as a base in glacial acetic acid can favor the (Z)-isomer by stabilizing intermediates through hydrogen bonding . Temperature control (70–80°C) and slow addition of reactants reduce side-product formation. Advanced techniques like microwave-assisted synthesis or chiral catalysts may further enhance selectivity, though these require empirical validation using NMR and HPLC to confirm isomeric purity .

What analytical techniques are critical for structural elucidation of this compound?

Basic Research Question
Routine characterization includes:

  • IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations.
  • NMR spectroscopy : ¹H NMR identifies olefinic protons (δ 6.5–7.5 ppm, coupling constant J ~12 Hz for Z-configuration) and aromatic protons from the benzimidazole moiety .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using SHELX programs for refinement .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Question
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals in solution, while X-ray data reflects static solid-state structures. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare computational models (DFT) with experimental data to validate conformational preferences .
  • Use complementary techniques like mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

What experimental designs are recommended for evaluating biological activity?

Advanced Research Question
For bioactivity studies (e.g., enzyme inhibition or anticancer screening):

  • Dose-response assays : Use MTT or ATP-based viability assays with IC₅₀ calculations.
  • Target specificity : Pair with molecular docking simulations to predict binding interactions with enzymes (e.g., kinases) .
  • Control experiments : Include positive controls (e.g., known inhibitors) and solvent-only controls to isolate compound-specific effects.

How can environmental stability and degradation pathways be studied?

Advanced Research Question
Adapt methodologies from environmental fate studies :

  • Hydrolytic stability : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS.
  • Photodegradation : Use UV irradiation (254–365 nm) to simulate sunlight effects, monitoring changes with HPLC.
  • Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.

What mechanistic insights can be gained from kinetic studies of its synthesis?

Advanced Research Question
Time-resolved NMR or in-situ IR spectroscopy can track intermediate formation. For example, maleic anhydride reacts with amines to form maleamic acid intermediates, which undergo cyclization. Kinetic parameters (activation energy, rate constants) derived from Arrhenius plots inform scalability and catalyst selection . Isotopic labeling (e.g., ¹³C) may clarify bond-forming steps.

What challenges arise in crystallographic refinement of this compound?

Advanced Research Question
Crystal defects or twinning complicate structure solution. SHELXL refinement requires high-resolution data (≤1.0 Å) and careful handling of disorder in flexible groups (e.g., the oxobut-2-enoic acid chain). Strategies include:

  • Using TWINLAW for twinned data.
  • Applying restraints to bond lengths/angles in disordered regions .

How can potentiometric titration validate purity and acidic properties?

Basic Research Question
Potentiometric titration determines pKa values of carboxylic acid and imidazole groups. A typical protocol uses 0.1 M NaOH in aqueous ethanol, with a glass electrode for pH monitoring. Metrological validation includes calibration with standard buffers (e.g., phthalate) and statistical analysis of titration curves to calculate dissociation constants .

How can advanced spectroscopic techniques differentiate tautomeric forms?

Advanced Research Question
2D NMR (e.g., NOESY or ROESY) identifies spatial correlations between protons in tautomers. For example, intramolecular hydrogen bonding in the (Z)-isomer produces distinct NOE signals. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isomers based on unique fragmentation pathways .

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